

supramolecular chemistry applications of 1,2-Difluoro-4,5-dinitrobenzene

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Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

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An In-depth Technical Guide to the Supramolecular Chemistry Applications of **1,2-Difluoro-4,5-dinitrobenzene**

Abstract

1,2-Difluoro-4,5-dinitrobenzene is a highly versatile building block in the field of supramolecular chemistry. Its unique electronic and structural features—namely, a profoundly electron-deficient aromatic core and two highly activated fluorine substituents—render it an exceptional candidate for constructing complex supramolecular architectures and functional materials. This guide provides a comprehensive overview of its core properties, the fundamental non-covalent interactions it governs, and its principal applications in anion recognition, the self-assembly of macrocycles, and the formation of charge-transfer complexes and cocrystals. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage this powerful molecule in their work.

Core Molecular Properties and Supramolecular Potential

1,2-Difluoro-4,5-dinitrobenzene (DFDNB) is an aromatic compound whose utility in supramolecular chemistry stems from a specific combination of substituents on the benzene ring.^[1] The presence of two strongly electron-withdrawing nitro groups (-NO₂) at the 4 and 5 positions creates a significant quadrupole moment, rendering the π-system of the aromatic ring

electron-deficient. This "π-acidic" nature is central to its ability to engage in specific non-covalent interactions.[2]

Simultaneously, the fluorine atoms at the 1 and 2 positions are highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] The nitro groups stabilize the negative charge in the Meisenheimer complex intermediate, drastically lowering the activation energy for the displacement of the fluoride ions. This high reactivity allows DFDNB to serve as a cornerstone electrophilic building block for the covalent assembly of intricate host molecules designed for supramolecular functions.

Table 1: Physicochemical Properties of **1,2-Difluoro-4,5-dinitrobenzene**

Property	Value	Source
CAS Number	85686-97-1	[5][6][7]
Molecular Formula	C ₆ H ₂ F ₂ N ₂ O ₄	[5][6][8]
Molecular Weight	204.09 g/mol	[5][6]
Appearance	Solid	[8]
Melting Point	85°C	[1]
SMILES	C1=C(C(=CC(=C1F)F)-- INVALID-LINK--[O-])-- INVALID-LINK--[O-]	[5][6]
InChIKey	XOAAAPHKZDETSB- UHFFFAOYSA-N	[6][8]

Key Applications in Supramolecular System Design

The unique properties of DFDNB have been exploited in several key areas of supramolecular chemistry, from creating bespoke molecular containers to developing new functional materials.

Cornerstone for Self-Assembly: Synthesis of Azamacrocycles

A primary application of DFDNB is its use as a linker in the synthesis of macrocyclic and cage-like structures. The two activated fluorine atoms can be sequentially displaced by dinucleophiles, such as diamines, diols, or dithiols, in a controlled manner.^[4] This step-wise reactivity is the cornerstone of its utility, allowing for the construction of complex, pre-organized host molecules.

The causality behind this synthetic strategy is rooted in the principles of SNAr reactions. The first substitution of a fluorine atom by a nucleophile introduces an electron-donating group onto the ring, which slightly deactivates the second fluorine atom towards further substitution. This modulation allows for a degree of control, and by using dinucleophiles under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization, leading to the formation of macrocycles.^[9] These macrocycles can be designed to have specific cavity sizes and functionalities, making them suitable for encapsulating guest molecules.^[5]

Sequential SNAr workflow for azamacrocycle synthesis.

Anion- π Interactions: Recognition and Sensing

The electron-deficient nature of the DFDNB aromatic ring makes it an ideal platform for engaging in anion- π interactions. This non-covalent force arises between an electron-rich anion and the face of an electron-poor π -system.^{[10][11]} The strong polarization induced by the two nitro groups creates a positive electrostatic potential on the face of the ring, which can attract and bind anions like halides (Cl^- , Br^-) or nitrate (NO_3^-).^[2]

This principle is foundational for designing anion receptors. By incorporating the dinitrophenyl moiety into a larger host structure, highly selective and sensitive anion sensors can be developed.^[12] The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence, often due to the modulation of charge-transfer bands within the molecule upon anion complexation.^[13] The fluorine substituents further enhance the π - acidity of the ring, making DFDNB-derived platforms particularly effective for this purpose.^[2]

Anion binding to the electron-deficient π -face of the DFDNB core.

Charge-Transfer Complexes and Cocrystal Formation

As a potent π -acceptor, DFDNB readily forms charge-transfer (CT) complexes with electron-rich donor molecules, such as polycyclic aromatic hydrocarbons (PAHs) or electron-rich

anilines.[14][15] In these complexes, the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor overlap, resulting in a partial transfer of electron density. This interaction is characterized by the appearance of a new, often intense, absorption band in the UV-Vis spectrum, leading to vibrant colors.[14]

This property is highly valuable in crystal engineering. DFDNB can be used as a co-former to create cocrystals with desired optical or electronic properties.[16] The formation of these supramolecular assemblies is driven by a combination of charge-transfer interactions, hydrogen bonding (if applicable), and favorable crystal packing forces. The ability to tune the morphology and properties of cocrystals by selecting appropriate donor molecules makes this a promising avenue for developing new functional organic materials.[16]

Donor-acceptor stacking in a charge-transfer complex.

Experimental Methodologies

The successful application of DFDNB in supramolecular chemistry relies on robust and reproducible experimental protocols. The following sections detail validated methodologies for key synthetic and analytical procedures.

Protocol: Synthesis of a Diamine-Substituted Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction to displace one of the fluorine atoms on DFDNB with an amine. This is often the first step in synthesizing more complex hosts.

Objective: To synthesize 2-(Dimethylamino)-4,5-dinitrofluorobenzene.

Materials:

- **1,2-Difluoro-4,5-dinitrobenzene** (50 mg, 0.25 mmol)
- Dimethylformamide (DMF, 20 mL)
- Hünig's base (N,N-Diisopropylethylamine, 0.5 mL)
- Dichloromethane (DCM)

- Aqueous HCl (3 M)
- Water (deionized)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **1,2-Difluoro-4,5-dinitrobenzene** (50 mg) in DMF (20 mL).
- Addition of Base: Add an excess of Hünig's base (0.5 mL) to the solution. The base scavenges the HF produced during the reaction.
- Heating: Heat the reaction mixture to 100°C and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, dilute the mixture with 3 M aqueous HCl (200 mL) and then with water (300 mL).
- Extraction: Extract the aqueous phase with DCM (4 x 100 mL). Combine the organic extracts.
- Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure monosubstituted product.

Trustworthiness: This protocol is self-validating as the product can be unequivocally identified by mass spectrometry, which should show a molecular ion peak corresponding to the expected mass ($m/z [M+H]^+ \approx 230.0578$), and by NMR spectroscopy to confirm the structure.

Protocol: Preparation of a Cocrystal via Solvent Evaporation

This general protocol is widely used for screening and growing high-quality single crystals of cocrystals, including those involving charge-transfer complexes.[17]

Objective: To form a cocrystal of DFDNB (acceptor) and a suitable donor molecule (e.g., pyrene).

Materials:

- **1,2-Difluoro-4,5-dinitrobenzene** (Acceptor)
- Pyrene (Donor)
- High-purity solvent (e.g., acetonitrile, ethyl acetate, or a mixture)
- Small, clean vial with a loose-fitting cap or parafilm with pinholes

Procedure:

- Stoichiometry: Weigh equimolar amounts (e.g., 1:1 ratio) of DFDNB and the chosen donor molecule.
- Dissolution: Place the components in the vial and add the minimum amount of the chosen solvent required to fully dissolve both compounds. Gentle warming may be necessary. The selection of a suitable solvent is critical; the components should be soluble, but the final cocrystal should be sparingly soluble to encourage crystallization.[17]
- Slow Evaporation: Cover the vial loosely (e.g., with parafilm punctured with a few small holes) to allow for slow evaporation of the solvent.
- Crystallization: Place the vial in a vibration-free location at a constant, controlled temperature. Crystals should form over a period of several hours to days.
- Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Air-dry the isolated cocrystals.

Trustworthiness: The success of this protocol is validated by single-crystal X-ray diffraction, which will confirm the formation of a new crystalline phase with the components integrated into the same lattice, distinct from the crystals of the individual starting materials.

Conclusion and Future Outlook

1,2-Difluoro-4,5-dinitrobenzene has firmly established itself as a pivotal molecule in supramolecular chemistry. Its predictable reactivity in SNAr reactions makes it an invaluable tool for covalent synthesis of complex hosts, while its pronounced π -acidic character enables its direct use in anion binding and the formation of charge-transfer materials. The convergence of these two features in a single, relatively simple molecule provides a rich platform for innovation.

Future research will likely focus on integrating DFDNB-derived units into more complex functional systems, such as porous organic frameworks for gas separation, stimuli-responsive materials where anion binding triggers a mechanical or optical change, and advanced sensor arrays for environmental or biomedical diagnostics. The continued exploration of its reactivity and non-covalent interactions will undoubtedly unlock new possibilities in the rational design of functional molecular systems.

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